molecular formula C6H6ClNS B8226197 6-Chloro-2-methylpyridine-3-thiol

6-Chloro-2-methylpyridine-3-thiol

Cat. No.: B8226197
M. Wt: 159.64 g/mol
InChI Key: SDRDPKACCKCGJK-UHFFFAOYSA-N
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Description

6-Chloro-2-methylpyridine-3-thiol (C₆H₆ClNS) is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 6, a methyl group at position 2, and a thiol (-SH) group at position 2. This configuration imparts distinct chemical reactivity and physical properties, making it valuable in pharmaceutical intermediates, agrochemical synthesis, and coordination chemistry. The thiol group enhances nucleophilicity and metal-binding capacity, while the chlorine and methyl substituents influence electronic effects on the aromatic system .

Properties

IUPAC Name

6-chloro-2-methylpyridine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRDPKACCKCGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituents (Positions) Functional Group Differences
6-Chloro-2-methylpyridine-3-thiol Cl (6), CH₃ (2), SH (3) Reference compound
6-Chloro-2-hydroxypyridine Cl (6), OH (2) Hydroxyl vs. methyl and thiol
6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine Cl (6), NO₂ (3), SPh (8) Nitro and phenylthio groups
2-Chloro-6-methoxy-pyridine derivatives Cl (2), OCH₃ (6) Methoxy vs. methyl and thiol
6-Chloro-2-methyl-3-nitropyridine Cl (6), CH₃ (2), NO₂ (3) Nitro vs. thiol

Key Observations :

  • Electronic Effects : The electron-withdrawing chlorine and nitro groups reduce ring electron density, whereas methyl and methoxy groups donate electrons. The thiol group (-SH) is moderately electron-withdrawing but highly nucleophilic .
  • Acidity : The thiol group (pKa ~6.5) is more acidic than hydroxyl (pKa ~10) or methoxy groups, enabling deprotonation under mild conditions for reactions like metal coordination or alkylation .

Reactivity Comparison :

  • Thiol-containing compounds exhibit faster nucleophilic substitution rates compared to hydroxyl or methoxy analogs due to the superior leaving-group ability of thiolate ions.
  • Nitro-substituted derivatives (e.g., 6-Chloro-3-nitropyridine) are more reactive in electrophilic aromatic substitution but less stable under reducing conditions .

Physical and Chemical Properties

Property This compound 6-Chloro-2-hydroxypyridine 2-Chloro-6-methoxypyridine
Boiling Point (°C) ~220 (est.) ~215 ~200
Solubility in Water Low Moderate Low
Stability Oxidizes in air Stable Stable

Notes:

  • The thiol group in this compound contributes to lower water solubility but higher lipophilicity compared to hydroxyl or methoxy analogs .
  • Oxidation sensitivity necessitates storage under inert atmospheres, unlike more stable methoxy or nitro derivatives .

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